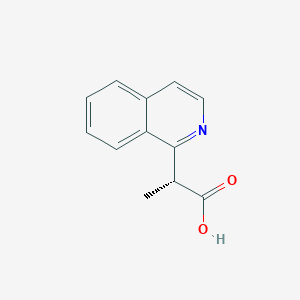![molecular formula C25H25FN2O2S B2651492 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone CAS No. 2034522-13-7](/img/structure/B2651492.png)
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone is an intriguing molecule with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone involves several key steps:
Formation of the Thienopyridine Core: : Starting with a suitable thiophene derivative, cyclization reactions are employed to construct the thienopyridine ring system. Common reagents include halogenated solvents and catalysts such as palladium complexes.
Piperidine Ring Incorporation: : The piperidine ring is introduced via nucleophilic substitution reactions, where the nucleophile attacks an activated carbon center on the thienopyridine core.
Fluorophenoxy-phenyl Attachment: : This step generally involves the formation of a carbon-oxygen bond, typically using coupling reactions such as Suzuki or Heck reactions with reagents like boronic acids or halides.
Industrial Production Methods
In an industrial setting, the production of this compound requires scalable, cost-effective, and environmentally friendly processes. Multi-step synthesis routes are optimized to maximize yield and minimize waste. Reactions are conducted in continuous flow reactors to enhance efficiency, and green chemistry principles are applied to reduce the use of hazardous solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thienopyridine and piperidine moieties. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: : Reductive reactions, such as hydrogenation, can target double bonds or aromatic systems within the molecule. Palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify various parts of the molecule. Halides, amines, and alkoxides are frequently used reagents.
Major Products
Depending on the reaction conditions and reagents used, various products can be formed, including:
Oxidized Derivatives: : Altered thienopyridine or piperidine structures.
Reduced Compounds: : Hydrogenated or partially reduced analogs.
Substituted Variants: : Molecules with new functional groups replacing original atoms.
Wissenschaftliche Forschungsanwendungen
The compound's diverse structure enables its use in several research fields:
Chemistry: : Studied for its unique reactivity and potential as an intermediate in organic synthesis.
Biology: : Investigated for its interactions with biological molecules, potential bioactivity, and as a probe in molecular biology experiments.
Medicine: : Explored for its pharmacological properties, particularly in the development of novel therapeutic agents.
Industry: : Used in the creation of advanced materials, such as polymers or catalysts, due to its structural versatility.
Wirkmechanismus
The compound's mechanism of action varies based on its application:
Molecular Targets: : It may interact with specific enzymes, receptors, or nucleic acids, altering their function.
Pathways: : It can modulate biochemical pathways by inhibiting or activating key proteins or through direct chemical interactions with cellular components.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone stands out due to its:
Unique Reactivity: : The combination of its functional groups offers distinctive chemical behaviors.
Bioactivity: : Its potential for diverse biological interactions sets it apart from simpler analogs.
List of Similar Compounds
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-methoxyphenyl)methanone: : Similar structure but with a methoxy group instead of a fluorophenoxy moiety.
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-phenyl)methanone: : Lacks the fluorophenoxy substitution, offering different reactivity and applications.
There you go—a whirlwind tour of your requested compound! Let's keep the curiosity burning: ever used any compound like this in your work or studies?
Eigenschaften
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[3-(4-fluorophenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O2S/c26-20-4-6-22(7-5-20)30-23-3-1-2-18(16-23)25(29)27-12-8-21(9-13-27)28-14-10-24-19(17-28)11-15-31-24/h1-7,11,15-16,21H,8-10,12-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKNIXJHPNZHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
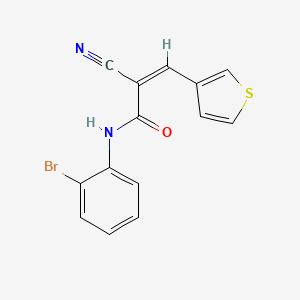
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2651413.png)
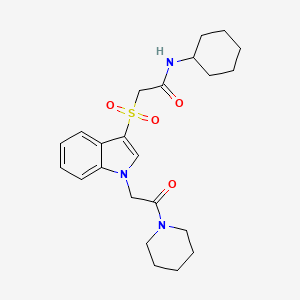
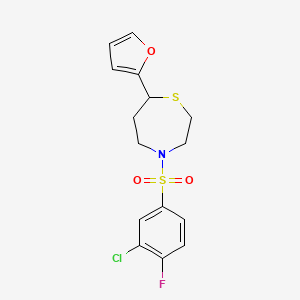
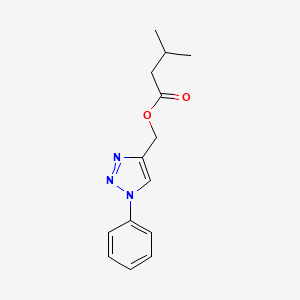
![methyl 4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(pyridin-4-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2651419.png)
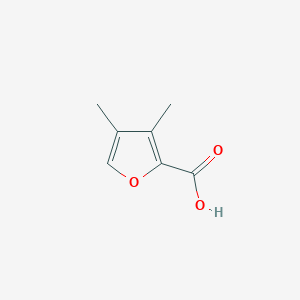

![1-(oxan-4-yl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B2651423.png)
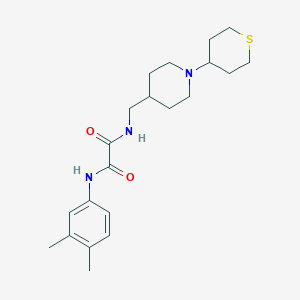
![Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2651428.png)
![HEXYL[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE](/img/structure/B2651429.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2651430.png)
